molecular formula C6H11Br2N3S B1451236 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide CAS No. 1184964-76-8

4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

Cat. No. B1451236
M. Wt: 317.05 g/mol
InChI Key: WSYOBFPJSWHLHC-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

4.55 g thiourea was added to 15.2 g 3-Bromo-piperidin-4-one hydrobromide in 152 mL ethanol and refluxed for 20 h. The reaction was cooled and the solid was filtered, washed with ethanol and dried to give 15.8 g of the desired product., (M+H)+: 184
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[BrH:5].[Br:6][CH:7]1[C:12](=O)[CH2:11][CH2:10][NH:9][CH2:8]1>C(O)C>[BrH:6].[BrH:5].[N:1]1[C:12]2[CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[S:3][C:2]=1[NH2:4] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
15.2 g
Type
reactant
Smiles
Br.BrC1CNCCC1=O
Name
Quantity
152 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Br.Br.N1=C(SC=2CNCCC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.